

Technical Support Center: Padsevoniil In Vivo Experiments

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Compound of Interest

Compound Name: Padsevoniil

Cat. No.: B609823

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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of **Padsevoniil** for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Padsevoniil**?

Padsevoniil is an antiseizure medication (ASM) candidate with a novel dual mechanism of action.^[1] It was designed to interact with two key targets in the central nervous system:

- **Synaptic Vesicle Protein 2 (SV2):** **Padsevoniil** binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).^{[1][2]} This presynaptic action is thought to modulate neurotransmitter release.
- **GABAA Receptors:** It also acts as a partial agonist at the benzodiazepine site of the GABAA receptor, a postsynaptic target.^{[3][4]} This enhances the inhibitory effects of the neurotransmitter GABA.

This dual action was intended to provide a synergistic antiseizure effect.^[5]

Q2: What is the current status of **Padsevoniil**'s clinical development?

The clinical development program for **Padsevoniil** was terminated in 2020.^[5] Despite promising preclinical data and a novel mechanism of action, pivotal Phase 2b and Phase 3

clinical trials (ARISE and DUET) failed to demonstrate a statistically significant reduction in seizure frequency compared to placebo in patients with drug-resistant focal epilepsy.[5]

Q3: How is **Padsevonil** metabolized?

In preclinical studies, cytochrome P450 3A4 (CYP3A4) was identified as the primary enzyme responsible for the metabolism of **Padsevonil**, with a minor contribution from CYP2C19.[2][6][7][8]

Q4: What are the known drug-drug interactions for **Padsevonil**?

Preclinical and clinical studies have shown that **Padsevonil** can be both a victim and a perpetrator of drug-drug interactions. It is a time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[6][7][8] Co-administration with strong CYP3A4 inducers (like carbamazepine) or inhibitors (like erythromycin) can alter **Padsevonil**'s plasma concentrations. [6][8]

Troubleshooting Guide for In Vivo Experiments

This guide addresses specific issues that researchers may encounter when using **Padsevonil** in in vivo models.

Issue	Potential Cause	Recommended Action
<p>Lack of Efficacy (No Seizure Protection)</p>	<p>Suboptimal Dosage: The dose may be too low to achieve sufficient target engagement.</p>	<p>Dose-Response Study: Conduct a dose-response study to determine the effective dose range in your specific animal model and seizure type. In a murine amygdala kindling model, the ED50 for protection against focal-to-bilateral seizures was 1.2 mg/kg, which corresponded to >90% SV2A occupancy and ~10% GABAA receptor occupancy.[4][9]</p>
<p>Inappropriate Animal Model: The chosen animal model may not be sensitive to the mechanism of action of Padsevonil. Padsevonil showed robust efficacy in rodent models of drug-resistant epilepsy.[10]</p>	<p>Model Selection: Review the literature to ensure the selected animal model is appropriate for testing compounds with SV2 and GABAergic activity.</p>	
<p>Drug Formulation/Administration Issues: Poor solubility or stability of the formulation can lead to inconsistent drug exposure.</p>	<p>Formulation Check: Ensure proper formulation and solubility of Padsevonil for the chosen route of administration. For preclinical studies, appropriate vehicle selection is critical.</p>	
<p>Unexpected Adverse Effects (e.g., excessive sedation, motor impairment)</p>	<p>High Dosage: The dose may be too high, leading to excessive GABAergic effects.</p>	<p>Dose Reduction: Reduce the dose to a level that maintains efficacy while minimizing adverse effects. A high therapeutic index was reported in preclinical models,</p>

suggesting a good separation between efficacious and adverse effect doses.[10]

Animal Strain/Species Sensitivity: Different strains or species may exhibit varying sensitivity to Padsevonil.	Strain/Species Consideration: Be aware of potential strain or species differences in drug metabolism and sensitivity.	
Inconsistent Results Between Experiments	Variability in Drug Preparation: Inconsistent drug formulation can lead to variable exposures.	Standardize Procedures: Implement a standardized protocol for drug formulation and administration.
Biological Variability: Inherent biological variability within animal populations can contribute to inconsistent results.	Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.	

Quantitative Data Summary

The following tables summarize key quantitative data for **Padsevonil** from preclinical and clinical studies.

Table 1: Preclinical Efficacy and Receptor Occupancy in Mice

Parameter	Value	Animal Model	Source
ED50 (Seizure Protection)	1.2 mg/kg	Amygdala Kindling Model	[4][9]
SV2A Occupancy at ED50	>90%	In vivo occupancy studies	[4][9]
GABAA Receptor Occupancy at ED50	~10%	In vivo occupancy studies	[4][9]
ED50 (SV2A Occupancy)	0.2 mg/kg	In vivo receptor occupancy studies	[3]
ED50 (Benzodiazepine Site Occupancy)	36 mg/kg	In vivo receptor occupancy studies	[3]

Table 2: Human Pharmacokinetic Parameters (Single 200 mg Oral Dose in Healthy Chinese Subjects)

Parameter	Geometric Mean (Range)	Unit	Source
t _{max} (Time to Maximum Concentration)	1.25 (0.5 - 3.0)	h	[11]
C _{max} (Maximum Concentration)	1,387	ng/mL	[11]
AUC(0-t) (Area Under the Curve)	6,573	h*ng/mL	[11]
t _{1/2} (Half-life)	5.275	h	[11]

Table 3: Clinical Trial Dosing in Adults with Drug-Resistant Focal Epilepsy

Study	Doses Tested	Frequency	Source
Phase IIa	400 mg	Twice daily (bid)	[4][12]
Phase IIb (ARISE)	50, 100, 200, 400 mg	Twice daily (bid)	[13]
Phase III (DUET)	100, 200, 400 mg	Twice daily (bid)	[13]

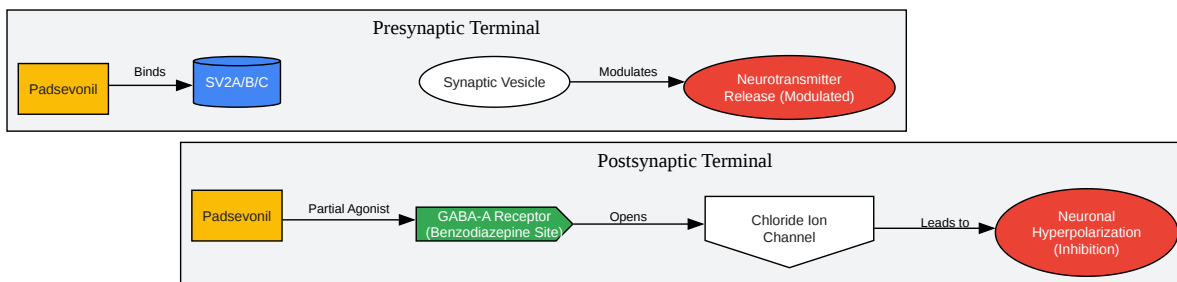
Experimental Protocols & Visualizations

Detailed Methodologies

In Vivo Seizure Model (Amygdala Kindling in Mice): A common preclinical model to assess the efficacy of antiseizure medications against focal to bilateral tonic-clonic seizures.

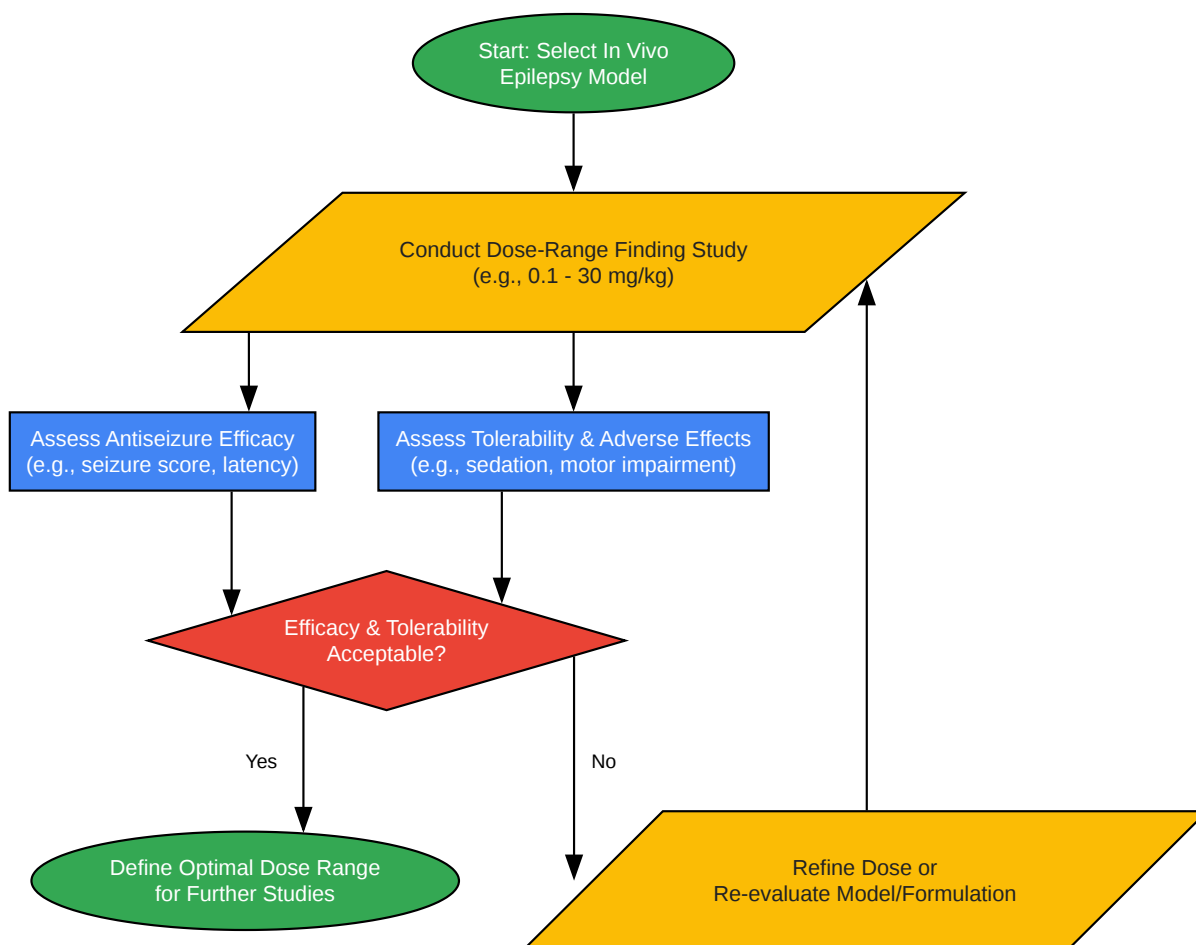
- **Animal Model:** Male C57BL/6 mice.
- **Kindling Procedure:** A bipolar electrode is surgically implanted into the amygdala. A low-intensity electrical stimulus is delivered daily to induce an afterdischarge. This process is repeated until the animal consistently displays a generalized tonic-clonic seizure (fully kindled).
- **Drug Administration:** **Padsevonil** is administered intraperitoneally (i.p.) at various doses (e.g., 0.1 to 10 mg/kg) at a specified time before the electrical stimulation.
- **Efficacy Endpoint:** The primary endpoint is the percentage of animals protected from the generalized tonic-clonic seizure. The dose that protects 50% of the animals is determined as the ED50.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dual mechanism of action of **Padsevoniil**.



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Caption: Workflow for **Padsevonil** dosage optimization.

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